molecular formula C11H23ClN4O4 B613716 N-BOC-D-Arginine hydrochloride CAS No. 113712-06-4

N-BOC-D-Arginine hydrochloride

Cat. No.: B613716
CAS No.: 113712-06-4
M. Wt: 274,4*36,5*18,0 g/mole
InChI Key: HDELGKMVZYHPPB-OGFXRTJISA-N
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Description

Contextualizing N-BOC-D-Arginine Hydrochloride within Amino Acid Derivatives Research

Amino acid derivatives are fundamental tools in medicinal chemistry and biotechnology. chemimpex.comtandfonline.com They are modified amino acids that serve various purposes, from acting as key intermediates in the synthesis of complex molecules to functioning as enzyme inhibitors or receptor modulators. medchemexpress.com this compound is a prime example of such a derivative, specifically classified as an N-alpha-protected amino acid. medchemexpress.commedchemexpress.com This protection strategy is a cornerstone of modern peptide synthesis, allowing for the controlled and sequential addition of amino acids to build a specific peptide sequence. wikipedia.org

The BOC (tert-butoxycarbonyl) group is a widely used protecting group in a strategy known as Boc/Bzl solid-phase peptide synthesis (SPPS). wikipedia.org It effectively masks the nucleophilicity of the alpha-amino group, allowing the carboxyl group of the protected amino acid to be activated and coupled to the free N-terminus of the growing peptide chain. nih.gov Once the coupling is complete, the BOC group is removed with a mild acid like trifluoroacetic acid (TFA), regenerating the free amine for the next coupling cycle. wikipedia.org The use of this compound specifically enables the incorporation of the D-arginine enantiomer into a peptide sequence. smolecule.com This is critical for research aimed at studying the structure-function relationships of peptides or designing peptide analogs with enhanced therapeutic properties, such as improved stability against degradation by proteases. smolecule.combiopharmaspec.com

Historical Perspectives on Protected Arginine Derivatives in Peptide Chemistry

The field of peptide chemistry has been shaped by the development of clever strategies to control the reactivity of amino acids during synthesis. The journey began with "classical" solution-phase synthesis, a process that was revolutionized by the introduction of the first practical and reversible Nα-protecting group, the carbobenzoxy (Cbz) group, by Max Bergmann and Leonidas Zervas in 1932. rsc.orgnih.gov This innovation allowed for the stepwise and controlled synthesis of peptides for the first time. nih.gov The next major leap was the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a technique that dramatically simplified the process by anchoring the growing peptide to an insoluble polymer support. nih.gov

Within this framework, the protection of the 20 proteinogenic amino acids presented unique challenges, with arginine being one of the most difficult. mdpi.com Arginine's side chain contains a highly basic and nucleophilic guanidino group that must be masked to prevent it from causing side reactions during the coupling steps. google.com Early attempts used the nitro (NO₂) group, which was introduced by Bergmann, but its removal required harsh conditions. mdpi.com Over the decades, a series of more sophisticated protecting groups were developed for the arginine side chain, each with its own advantages and disadvantages regarding stability and cleavage conditions. These include sulfonyl-based groups like tosyl (Tos), and later, the more acid-labile 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups, which are commonly used in modern Fmoc-based SPPS. mdpi.comgoogle.com The development of reagents like this compound, where the alpha-amino group is protected, fits into this historical context, providing the essential building block to be used in conjunction with a suitable side-chain protection strategy. researchgate.net

Table 2: Common Protecting Groups for Arginine Side Chain

Protecting Group Abbreviation Typical Cleavage Conditions Era of Introduction
Nitro NO₂ Harsh reduction (e.g., SnCl₂) 1930s
Tosyl Tos Strong acid (e.g., liquid HF) Mid-20th Century
Methoxytrimethyl-benzenesulfonyl Mtr Strong acid (e.g., TFA, HF) Late 20th Century
Pentamethylchroman-sulfonyl Pmc Moderate acid (e.g., TFA) Late 20th Century
Pentamethyldihydro-benzofuran-sulfonyl Pbf Moderate acid (e.g., TFA) Late 20th Century

Enantiomeric Significance in Biochemical and Synthetic Applications

The concept of enantiomers—molecules that are non-superimposable mirror images of each other—is fundamental to biology and chemistry. musechem.com With the exception of glycine, all amino acids are chiral and can exist as either L- (levorotatory) or D- (dextrorotatory) enantiomers. biopharmaspec.com While the machinery of life, such as the ribosome, almost exclusively uses L-amino acids to build proteins, D-amino acids are not merely laboratory curiosities. biopharmaspec.com They are found in nature, playing important roles in various organisms; for example, D-alanine and D-glutamate are key components of bacterial cell walls, and D-serine acts as a neurotransmitter in mammals. tandfonline.comnumberanalytics.commdpi.com

The significance of this "handedness" is profound because biological systems are themselves chiral. longdom.org Receptors, enzymes, and other proteins are built from L-amino acids, creating specific three-dimensional binding pockets. This means they can distinguish between the enantiomers of a molecule, much like a left hand fits a left glove but not a right one. britannica.com This principle has critical implications. Enantiomers have identical physical properties (melting point, solubility) except for their ability to rotate plane-polarized light in opposite directions. libretexts.org However, their biological properties can be dramatically different. rroij.com

In synthetic applications, particularly drug development, this difference is exploited. Chemists intentionally incorporate D-amino acids into synthetic peptides for several strategic reasons:

Enhanced Stability: Peptides made with D-amino acids are highly resistant to degradation by proteases, the natural enzymes that break down proteins. biopharmaspec.com This significantly increases the peptide's half-life in the body. biopharmaspec.com

Altered Biological Activity: Replacing an L-amino acid with its D-counterpart can change the peptide's three-dimensional shape, potentially altering its binding affinity to a target receptor or enzyme. smolecule.com This can be used to fine-tune the activity of a therapeutic peptide.

Novel Structures: The use of D-amino acids allows for the creation of peptidomimetics with novel structures and functions not accessible with only L-amino acids.

The use of this compound is a direct application of this principle. It allows synthetic chemists to place a D-arginine residue at a specific position in a peptide chain, for example, in the synthesis of desmopressin, a drug used to treat various conditions. medchemexpress.commedchemexpress.commedchemexpress.com This strategic incorporation highlights the sophisticated interplay between stereochemistry and biological function.

Table 3: Comparison of L- and D-Amino Acid Properties

Feature L-Amino Acids D-Amino Acids Source(s)
Natural Abundance Predominant form in proteins of higher organisms. Less common; found in bacterial cell walls, some peptides, and as signaling molecules in mammals. tandfonline.comnumberanalytics.com
Role in Protein Synthesis The building blocks used by ribosomes for protein translation. Not incorporated into proteins via ribosomal synthesis. biopharmaspec.com
Susceptibility to Proteases Readily degraded by natural proteases. Highly resistant to degradation by most proteases. biopharmaspec.com
Use in Synthetic Peptides Used to create natural peptides and their analogs. Used to increase peptide stability, alter conformation, and modify biological activity. biopharmaspec.comnumberanalytics.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDELGKMVZYHPPB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113712-06-4
Record name D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1)
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Record name D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1)
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Synthetic Methodologies and Advanced Chemical Synthesis of N Boc D Arginine Hydrochloride

General Principles of N-alpha-Boc Protection in D-Amino Acids

The protection of an amino group involves converting it into a less reactive carbamate (B1207046). The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. total-synthesis.comchemistrysteps.com

The primary reagent used for introducing the Boc group is di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). The general mechanism involves the nucleophilic attack of the amine nitrogen atom on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.com This results in the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group. commonorganicchemistry.comcommonorganicchemistry.com This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butanol (B103910) (if no base is used) or tert-butoxide (if a base is used). commonorganicchemistry.comcommonorganicchemistry.com The release of carbon dioxide gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com

The reaction is typically performed under aqueous or anhydrous conditions. organic-chemistry.org For amino acids, the protection is often carried out in a mixed solvent system, such as dioxane and water, under alkaline conditions maintained by bases like sodium hydroxide (B78521) or sodium bicarbonate. The Boc group is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.com This orthogonality is a cornerstone of modern peptide synthesis, allowing for selective deprotection at different stages of a synthesis. peptide.com

Classical Synthetic Routes for N-BOC-D-Arginine Hydrochloride

The classical synthesis of this compound involves the direct reaction of D-Arginine hydrochloride with Boc anhydride in the presence of a base. The hydrochloride salt of the starting material necessitates the use of a base to neutralize the salt and deprotonate the alpha-amino group, rendering it nucleophilic for the reaction with Boc anhydride.

The core mechanism follows the general principle of N-Boc protection. The alpha-amino group of D-arginine acts as the nucleophile, attacking the electrophilic carbonyl of Boc anhydride. chemistrysteps.com The highly basic guanidinium (B1211019) group in the arginine side chain remains protonated and generally unreactive under the typical reaction conditions used for alpha-amino protection.

Optimization of this synthesis focuses on maximizing the yield of the desired N-alpha-protected product while minimizing side reactions, such as the formation of di-Boc species or protection of the side-chain guanidinium group. Key parameters for optimization include:

Choice of Base and pH Control: A variety of bases can be used, including inorganic bases like NaOH and NaHCO₃ or organic bases like triethylamine (B128534) (TEA). total-synthesis.com Careful control of pH is essential to ensure the alpha-amino group is sufficiently deprotonated to be reactive without causing premature hydrolysis of the Boc anhydride or other side reactions.

Solvent System: Mixed solvent systems, often involving water and an organic solvent like dioxane, tetrahydrofuran (B95107) (THF), or methanol (B129727), are commonly employed to dissolve both the polar amino acid salt and the less polar Boc anhydride. wikipedia.org

Stoichiometry: The molar ratio of D-Arginine, Boc anhydride, and base is carefully controlled. Using a slight excess of Boc anhydride can drive the reaction to completion, but a large excess can increase the risk of side reactions and complicates purification.

Temperature: The reaction is typically carried out at temperatures ranging from 0°C to room temperature to control the reaction rate and minimize the decomposition of reagents. wikipedia.org

Table 1: Comparison of Classical Synthesis Conditions for N-Boc Protection

ParameterCondition 1Condition 2Condition 3
BaseSodium Hydroxide (NaOH)Triethylamine (TEA)Sodium Bicarbonate (NaHCO₃)
SolventDioxane/WaterMethanol or DMF (anhydrous)Chloroform/Water (biphasic)
Temperature0°C to Room Temp40-50°CReflux
Key FeatureCommon for amino acids. Anhydrous conditions for sensitive substrates. Biphasic system. wikipedia.org

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is paramount. In the N-Boc protection reaction, the chiral center is not directly involved in the bond-forming or bond-breaking steps. Therefore, under standard, mild reaction conditions, the risk of racemization is very low, and the D-configuration of the arginine is preserved. rsc.org

Purity is a critical attribute of the final product, especially for its use in peptide synthesis, where even small impurities can lead to the formation of undesired peptide sequences. carlroth.com The primary potential impurities include unreacted D-Arginine, di-Boc-D-Arginine, and by-products from the decomposition of Boc anhydride. Purification is typically achieved through crystallization, taking advantage of the product's physicochemical properties. fengchengroup.com The purity of the final this compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.

Emerging and Sustainable Synthesis Approaches

While classical synthetic methods are effective, they often rely on hazardous solvents and generate significant waste, running counter to the principles of green chemistry. acs.orgadvancedchemtech.com The pharmaceutical and chemical industries are increasingly seeking more sustainable manufacturing processes. ambiopharm.comrsc.org

The application of green chemistry principles to peptide synthesis, including the production of protected amino acids, is an area of active research. advancedchemtech.com Key strategies include:

Green Solvents: Replacing conventional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns, is a primary goal. rsc.org Propylene carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water or ethanol (B145695) have been explored as more environmentally benign alternatives for peptide synthesis steps. acs.orgadvancedchemtech.comrsc.org

Atom Economy and Waste Reduction: Optimizing reactions to use reagents more efficiently and moving from traditional batch processing to continuous flow systems can minimize waste generation. advancedchemtech.comambiopharm.com Solvent recycling systems are also being implemented to reduce the environmental impact of large-scale production. ambiopharm.com

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis can reduce reaction times and energy consumption. advancedchemtech.com

Table 2: Comparison of Conventional vs. Green Solvents in Peptide Synthesis

Solvent TypeExamplesAdvantagesDisadvantages
ConventionalDMF, DCM, NMPExcellent solubilizing properties, well-established protocols.High toxicity, environmental persistence, high disposal costs. rsc.org
Green AlternativesPropylene Carbonate, 2-MeTHF, Ethanol, WaterLower toxicity, biodegradable, derived from renewable resources. acs.orgadvancedchemtech.comMay have lower solubility for some reagents, requires process re-optimization. acs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green chemistry. Enzymes operate under mild conditions (aqueous environments, neutral pH, ambient temperature), are highly specific, and can be engineered for desired activities.

While the direct enzymatic synthesis of this compound is not a widely established industrial process, research into biocatalytic pathways for arginine derivatization demonstrates the potential of this approach. For example:

The enzyme papain has been used as a biocatalyst for the synthesis of novel arginine-based cationic surfactants. nih.gov

Lyases, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, have been employed for the asymmetric synthesis of various N-arylated amino acids, showcasing the enzyme's ability to form C-N bonds with high specificity. acs.org

These examples highlight the feasibility of using enzymes for the specific modification of amino acids like arginine. Future research may lead to the development of engineered enzymes capable of efficiently catalyzing the N-Boc protection of D-arginine, providing a highly sustainable and specific synthetic route.

Derivatization Strategies for this compound

N-tert-butyloxycarbonyl-D-arginine hydrochloride (this compound) is a pivotal derivative of the amino acid D-arginine, widely employed in peptide synthesis and pharmaceutical research. chemimpex.com The presence of the acid-labile BOC (tert-butyloxycarbonyl) protecting group on the alpha-amino group allows for its strategic removal under specific conditions, facilitating the stepwise assembly of peptide chains. chemimpex.comgoogle.com This strategic protection is fundamental to the various derivatization methodologies that enable the modification and incorporation of D-arginine into more complex molecules. These strategies range from alterations of the guanidinium side chain to the transformation of the carboxyl group and subsequent conjugation to other bioactive moieties.

Side-Chain Modification Techniques

The modification of the arginine side chain is a significant challenge in peptide chemistry due to the high pKa (around 12.5) of its guanidinium group. nih.gov This high basicity makes the group generally unreactive toward electrophiles under standard conditions. nih.gov Consequently, specialized strategies have been developed to functionalize this moiety, either by enhancing its nucleophilicity or by constructing the modified side chain from a precursor amino acid.

One prominent direct modification method involves the deprotonation of the guanidinium group using a strong, non-nucleophilic base to increase its reactivity. nih.gov Barton's base has been successfully used for this purpose, enabling the subsequent acylation of the guanidinium group. nih.gov This approach allows for the direct labeling of arginine residues within peptides with various reporter groups like fluorophores or biotin (B1667282) under mild conditions. nih.gov

An alternative, indirect strategy involves the guanidinylation of an ornithine precursor. This method builds the desired arginine analogue by reacting the δ-amino group of ornithine with a guanidinylating agent. A notable reagent for this transformation is N,N′-di-Boc-N″-triflylguanidine, also known as Goodman's reagent. nih.gov This reagent efficiently transfers a di-Boc-guanidino group to primary amines, including the side chain of ornithine derivatives, to form the protected, modified arginine side chain. nih.gov This approach is particularly useful for creating arginine derivatives with altered properties, such as increased lipophilicity, by using modified guanidinylating reagents. nih.gov

It is also important to note that unintended side-chain modifications can occur under certain reaction conditions. For instance, during copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, the arginine side chain has been observed to form a dehydroarginine (DHA) adduct. rsc.org

Table 1: Comparison of Arginine Side-Chain Modification Techniques

Method Reagent(s) Mechanism Key Features
Direct Acylation Barton's Base, Acylating Agent Deprotonation of guanidinium to increase nucleophilicity, followed by acylation. nih.gov Allows for late-stage modification of arginine in peptides; tolerates many other functional groups. nih.gov
Indirect Guanidinylation N,N′-di-Boc-N″-triflylguanidine Reaction of an ornithine precursor's δ-amino group with a guanidinylating agent. nih.gov Builds the arginine side chain from a precursor; enables synthesis of analogues with modified properties. nih.gov
Unintended Adduct Formation CuAAC "Click" Reagents Side reaction leading to the formation of a dehydroarginine (DHA) adduct. rsc.org An observed side reaction under specific catalytic conditions. rsc.org

Conjugation Chemistry and Bioconjugation Applications

This compound is a key building block in the synthesis of peptides intended for bioconjugation. chemimpex.comchemimpex.com Conjugation is a powerful strategy used to enhance the therapeutic properties of bioactive molecules, including improving cell permeability, stability, and solubility. nih.gov Peptides containing arginine are frequently used in these applications due to the cell-penetrating properties associated with the positively charged guanidinium side chain.

The process typically involves synthesizing a peptide containing one or more D-arginine residues using this compound in a standard solid-phase or solution-phase peptide synthesis workflow. nih.gov Once the peptide is assembled, it can be conjugated to another molecule, such as a small-molecule drug, a heterocyclic compound, or a larger biomolecule. nih.gov The conjugation is usually achieved by forming a stable covalent bond, often an amide linkage, between the peptide's N- or C-terminus (or a suitable side chain) and the target molecule. nih.gov The Boc group on the terminal amino acid is removed prior to N-terminal conjugation. This approach has been used to develop novel antimicrobial agents and drug delivery systems. chemimpex.comnih.gov

Table 3: Applications of Arginine-Containing Peptide Conjugates

Conjugated Molecule Peptide Moiety Purpose/Application
Benzylpiperazine Various single amino acids Development of potential antimicrobial agents. nih.gov
Br-vindoline-(L)-Trp-OH Octa-arginine (Arg8) To enhance cellular uptake for in vitro studies. nih.gov
Various Biomolecules Peptides containing D-arginine To enhance drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com
Genetic Material Arginine-rich peptides To aid in the effective delivery of genetic material into cells for gene therapy. chemimpex.com

Acid-Mediated Deprotection Methodologies

The removal of the N-Boc protecting group is a critical step in peptide synthesis, and it is most commonly achieved under acidic conditions. google.com The tert-butyl cation formed during this process is highly stable, facilitating the cleavage of the carbamate bond. The choice of acid and reaction conditions can be tailored to the sensitivity of the other functional groups present in the molecule.

A widely used reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solvent such as dichloromethane (DCM). google.com The concentration of TFA can be adjusted, with ratios of acid to solvent ranging from 1:4 to neat TFA, depending on the requirements of the synthesis. google.com Another common method employs a solution of hydrogen chloride (HCl) in an organic solvent like dioxane. reddit.com This method is also highly effective for removing the Boc group.

While these strong acid methods are robust, research has focused on developing milder and more environmentally sustainable alternatives. One such advanced methodology utilizes a Brønsted acidic deep eutectic solvent (DES), specifically a mixture of choline (B1196258) chloride (ChCl) and p-toluenesulfonic acid (pTSA). mdpi.com This system acts as both the solvent and the catalyst, allowing for the efficient deprotection of a wide variety of N-Boc derivatives in excellent yields and short reaction times, presenting a useful green alternative to standard methods. mdpi.com

Table 4: Common Acidic Reagents for N-Boc Deprotection

Reagent/System Typical Solvent Typical Conditions Notes
Trifluoroacetic acid (TFA) Dichloromethane (DCM) 20-50% TFA in DCM, 0°C to RT. google.comreddit.com Highly effective and common in solid-phase peptide synthesis. google.com
Hydrogen Chloride (HCl) Dioxane 4N HCl in Dioxane, 0°C to RT. reddit.com A common alternative to TFA. reddit.com
Choline Chloride:p-Toluenesulfonic Acid (ChCl:pTSA) None (DES acts as solvent) Room Temperature. mdpi.com A "green" chemistry approach; acts as both catalyst and medium. mdpi.com

Applications of N Boc D Arginine Hydrochloride in Peptide and Protein Chemistry

Solution-Phase Peptide Synthesis Utilizing N-BOC-D-Arginine Hydrochloride

While SPPS is dominant for synthesizing many peptides, solution-phase peptide synthesis (LPPS) remains a vital technique, particularly for large-scale production or for sequences that are notoriously difficult to assemble on a solid support. nih.govechemi.com In cases where severe peptide aggregation or problematic coupling steps hinder SPPS, a switch to a classical solution-phase approach can be the optimal path. nih.gov this compound is fully compatible with these methods, where reactions are carried out in a homogenous solution and intermediates are isolated and purified after each step.

The mixed anhydride (B1165640) method is a classic and effective technique for activating a carboxyl group in solution-phase synthesis. This method involves reacting the N-protected amino acid, such as N-BOC-D-Arginine, with a chloroformate ester, typically isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM).

The general procedure is as follows:

N-BOC-D-Arginine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107), THF) and cooled to a low temperature (e.g., -15 °C).

A stoichiometric amount of a tertiary amine is added to form the carboxylate salt.

Isobutyl chloroformate is added, reacting with the carboxylate to form a highly reactive mixed anhydride.

The free amine component of the peptide to be coupled is then added to the solution. The amine attacks the mixed anhydride, forming the desired peptide bond and releasing isobutyl alcohol and carbon dioxide as byproducts.

This method is fast and efficient but requires careful temperature control to minimize side reactions, such as the formation of urethane (B1682113) byproducts.

Synthesis of Arginine-Containing Peptides and Peptidomimetics

The use of D-arginine building blocks like this compound is instrumental in the synthesis of a wide range of modified peptides and peptidomimetics with significant therapeutic and research applications.

One prominent example is the synthesis of Etelcalcetide-1 , an intermediate for a calcimimetic agent used to treat hyperparathyroidism. The linear precursor of this peptide has the sequence H-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH₂, containing multiple D-arginine residues. The synthesis of this peptide has been successfully demonstrated using a strategy that incorporates side-chain unprotected arginine, highlighting the feasibility of creating complex, arginine-rich sequences. rsc.org

Another example is in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists like Ozarelix . The sequence for this therapeutic peptide is Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH₂. While this specific molecule contains L-arginine, its synthesis involves the incorporation of multiple other D-amino acids and demonstrates the complexity of peptide drugs where stereochemistry is precisely controlled. The synthesis protocols for such molecules often require double coupling for the arginine residue to ensure complete incorporation. researchgate.net

Furthermore, this compound can be used to synthesize analogs of naturally occurring peptides like Desmopressin , a synthetic version of vasopressin used to treat conditions like nocturia. medchemexpress.com The strategic replacement of L-amino acids with D-amino acids in these peptides is a key strategy for improving their pharmacological profiles.

Design and Synthesis of D-Arginine-Containing Peptides with Enhanced Properties

The incorporation of D-amino acids, such as D-arginine derived from this compound, is a key strategy in the design of peptides with enhanced therapeutic properties. nih.gov Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases, limiting their effectiveness as drugs. nih.gov By substituting L-amino acids with their D-enantiomers, the resulting peptides exhibit increased resistance to enzymatic breakdown. nih.govlifetein.com This enhanced stability is a critical attribute for developing peptide-based drugs with prolonged half-lives in biological systems. nih.govfrontiersin.org

For instance, a study on an analog of American oyster defensin, termed D-A3, where all L-amino acids were replaced with D-amino acids, demonstrated remarkable protease stability. rsc.orgrsc.org While the L-form of the peptide was degraded by trypsin, the D-A3 peptide showed no degradation over a 120-minute period, highlighting the efficacy of D-amino acid substitution in preventing enzymatic cleavage. rsc.orgrsc.org This increased stability can lead to more potent and long-lasting therapeutic effects. nih.govrsc.org

The design of such peptides often involves solid-phase peptide synthesis (SPPS), where this compound serves as a crucial building block. google.com The BOC (tert-butyloxycarbonyl) group protects the α-amino group of D-arginine, allowing for controlled, stepwise addition to the growing peptide chain. wikipedia.org This method enables the precise placement of D-arginine within the peptide sequence to optimize its biological activity and stability. scispace.comfrontiersin.org

Beyond stability, the inclusion of D-arginine can also influence the peptide's bioactivity. In some cases, D-amino acid-containing peptides have shown improved binding affinity to their targets. nih.gov For example, the D-A3 peptide maintained excellent antibacterial activity, and in some cases, exhibited enhanced efficacy against specific bacteria compared to its L-amino acid counterpart. rsc.org This suggests that the altered stereochemistry can lead to more favorable interactions with bacterial targets. rsc.org

The table below summarizes the properties of peptides containing D-arginine, showcasing the impact of this modification.

Table 1: Properties of D-Arginine-Containing Peptides

Peptide Modification Key Finding Reference
D-A3 All L-amino acids replaced with D-amino acids Showed no degradation by trypsin over 120 minutes and exhibited excellent protease stability. rsc.orgrsc.org
tp-TPTGTQ-tpt D-amino acids at N- and C-termini Retained full antibody binding properties and was resistant to proteolytic degradation. lifetein.com
Chex1-Arg20 Analog Substitution of L-Arg with D-Arg at position 20 Maintained significant antibacterial activity against K. pneumoniae. frontiersin.org
DP06 All L-lysine and L-arginine replaced with D-amino acids Displayed remarkable stability in human plasma. frontiersin.org

Impact of D-Arginine on Peptide Conformation and Stability

The presence of D-arginine is a well-established method for increasing a peptide's resistance to proteolytic degradation. nih.govlifetein.com Proteases, the enzymes responsible for breaking down peptides and proteins, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. nih.gov By incorporating D-arginine, the peptide becomes a poor substrate for these enzymes, thus enhancing its stability in biological environments like human serum. lifetein.comfrontiersin.org For example, peptides with D-amino acids at both the N- and C-termini have shown almost complete resistance to degradation. lifetein.com

The conformational effects of D-arginine can also be harnessed to stabilize specific peptide structures. For instance, the strategic placement of a D-amino acid can promote the formation of β-turns, which are crucial for the bioactivity of many peptides. nih.gov This stabilization of a particular conformation can lead to enhanced receptor binding affinity and biological potency. nih.gov

However, the impact of D-arginine incorporation is not always predictable and can be sequence-dependent. nih.gov In some cases, the introduction of a D-amino acid can disrupt a necessary secondary structure, leading to a loss of activity. nih.gov Therefore, the rational design of D-arginine-containing peptides requires careful consideration of the desired conformational properties.

Research has shown that even a single D-amino acid substitution can significantly alter a peptide's conformational landscape. drexel.edu For example, studies on arginine-containing peptides have revealed that the distances between the guanidinium (B1211019) groups of arginine residues are critical for their physiological effect. mdpi.com The incorporation of D-arginine can influence these distances by altering the peptide's backbone flexibility and side-chain orientations. mdpi.com

The following table presents research findings on how D-arginine affects peptide conformation and stability.

Table 2: Impact of D-Arginine on Peptide Properties

Peptide System Observation Implication Reference
General Peptides D-amino acid incorporation disrupts L-amino acid-favored helices. Can lead to unique, bioactive conformations like β-turns. nih.gov
MUC2 Peptides Substitution with D-amino acids in flanking regions. Ensured stability against proteolysis while retaining antigenic properties. lifetein.com
Chex1-Arg20 D-arginine substitution at position 7. Led to a drastic loss of antibacterial activity. frontiersin.org
Naphthalene-based dipeptides Introduction of one D-phenylalanine residue. Hampered hydrogelation due to reduced intermolecular interactions. nih.gov

Strategies for Incorporating Unnatural D-Amino Acids into Peptide Chains

The incorporation of unnatural D-amino acids, such as D-arginine, into peptide chains is a cornerstone of modern peptide chemistry, primarily achieved through Solid-Phase Peptide Synthesis (SPPS). scispace.com This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. nih.gov this compound is a key reagent in this process, where the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the N-terminus of the D-arginine. google.comwikipedia.org

The general SPPS cycle for incorporating N-BOC-D-Arginine involves the following steps:

Deprotection: The N-terminal protecting group of the resin-bound peptide is removed. In Boc-based SPPS, this is typically done using an acid like trifluoroacetic acid (TFA). wikipedia.org

Activation and Coupling: The carboxyl group of the incoming this compound is activated using a coupling reagent. The activated D-arginine is then coupled to the deprotected N-terminus of the peptide chain. nih.gov

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. nih.gov The use of orthogonal protecting groups for the side chains of the amino acids is crucial to prevent unwanted side reactions. scispace.com For arginine, side-chain protection is necessary to mask the reactive guanidinium group. peptide.com

Beyond standard SPPS, other strategies exist for incorporating D-amino acids. Enzymatic methods, for instance, have been explored where enzymes are used to catalyze the formation of peptide bonds in organic solvents. acs.org Additionally, advancements in ribosomal protein synthesis have opened up possibilities for the in vitro incorporation of D-amino acids into proteins using modified translational machinery. google.com This involves using engineered ribosomes and elongation factors that can accommodate D-aminoacyl-tRNAs. google.com

Another approach is the use of peptide fragment condensation, where smaller, pre-synthesized peptide fragments, some containing D-amino acids, are joined together in solution. nih.gov This method can be advantageous for the synthesis of very long peptides or proteins. nih.gov

The choice of strategy depends on several factors, including the length of the peptide, the desired purity, and the specific location and number of D-amino acids to be incorporated. For the routine synthesis of peptides containing D-arginine, Boc-based SPPS remains a widely used and robust method. wikipedia.org

The table below outlines various strategies for incorporating D-amino acids into peptides.

Table 3: Strategies for D-Amino Acid Incorporation

Strategy Description Key Features Reference
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of protected amino acids to a resin-bound peptide chain. Allows for precise control over the sequence; compatible with this compound. scispace.comnih.gov
Enzymatic Ligation Use of enzymes to catalyze peptide bond formation. Can offer high specificity and mild reaction conditions. acs.org
Ribosomal Synthesis Modified translational machinery to incorporate D-amino acids during protein synthesis. Enables the site-specific incorporation of D-amino acids into long protein chains. google.com
Fragment Condensation Ligation of pre-synthesized peptide fragments. Useful for the synthesis of large peptides and proteins. nih.gov

Advanced Methodologies for Peptide Ligation and Fragment Condensation

For the synthesis of large peptides and proteins, the convergent strategy of ligating smaller, unprotected peptide fragments is often more efficient than a linear, stepwise solid-phase synthesis. Native Chemical Ligation (NCL) is a powerful and widely used methodology for this purpose. scispace.com NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. uliege.be This reaction forms a native peptide bond at the ligation site. scispace.com

The incorporation of D-amino acids, such as D-arginine from this compound, into the peptide fragments used for NCL is straightforward using standard SPPS techniques. scispace.com This allows for the synthesis of large proteins containing strategically placed D-amino acids. The ability to assemble proteins from a combination of synthetic peptides and recombinantly expressed fragments (a technique known as Expressed Protein Ligation or EPL) further expands the utility of NCL for creating complex, modified proteins. scispace.com

Several advancements have extended the scope of NCL beyond the requirement of a cysteine residue at the ligation site. These include the use of thiol- and selenol-containing amino acid surrogates that can be later converted to the native amino acid. scispace.com

Other ligation methodologies that can accommodate D-amino acid-containing fragments include:

α-Ketoacid-Hydroxylamine (KAHA) Ligation: This method involves the reaction of a peptide with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine. rsc.org

Serine/Threonine Ligation (STL): This technique enables ligation at serine or threonine residues. rsc.org

Sortase-Mediated Ligation: This enzymatic method uses the transpeptidase sortase A to ligate peptide fragments. researchgate.net

The following table compares different peptide ligation methods.

Table 4: Comparison of Peptide Ligation Methodologies

Ligation Method Required Functional Groups Ligation Site Key Advantage Reference
Native Chemical Ligation (NCL) C-terminal thioester, N-terminal cysteine Cysteine Highly robust and chemoselective for forming native peptide bonds. scispace.comuliege.be
α-Ketoacid-Hydroxylamine (KAHA) Ligation C-terminal α-ketoacid, N-terminal hydroxylamine Any Can be used to form non-native linkages. rsc.org
Serine/Threonine Ligation (STL) N-terminal γ-amino alcohol Serine/Threonine Expands ligation possibilities to include these common amino acids. rsc.org
Sortase-Mediated Ligation LPXTG motif, N-terminal glycine Glycine Enzymatic method offering high specificity. researchgate.net

Production of Peptide Libraries for Drug Discovery

Peptide libraries are a powerful tool in drug discovery for identifying novel therapeutic leads and for mapping protein-protein interactions. americanpharmaceuticalreview.com These libraries consist of a large number of different peptide sequences that can be screened for binding to a specific biological target. nih.gov The "one-bead one-compound" (OBOC) method is a common approach for creating combinatorial peptide libraries, where each bead in a resin mixture displays a unique peptide sequence. nih.gov

The inclusion of unnatural amino acids, such as D-arginine synthesized using this compound, into these libraries can significantly enhance their utility. mdpi.com Peptides containing D-amino acids are more resistant to proteolysis, which is a major challenge for peptide-based drugs. mdpi.com Therefore, screening libraries that include D-peptides can lead to the discovery of more stable and drug-like candidates. mdpi.com

Several types of peptide libraries are used in drug discovery:

Alanine (B10760859) Scanning Library: Each amino acid in a known active peptide is systematically replaced with alanine to determine the importance of each residue for activity. americanpharmaceuticalreview.com

Truncation Library: The ends of a peptide are systematically shortened to identify the minimal sequence required for activity. americanpharmaceuticalreview.com

Positional Scanning Library: A specific position in a peptide is systematically replaced with all other amino acids (including D-isomers) to find the optimal residue at that site. americanpharmaceuticalreview.comwiley.com

Random Library: Selected positions in a peptide are randomized with a mixture of amino acids to explore a wider sequence space. americanpharmaceuticalreview.com

The synthesis of these libraries is often performed using the split-mix synthesis approach in conjunction with SPPS. nih.gov this compound can be readily incorporated into this workflow to generate libraries containing D-arginine at specific or randomized positions. nih.gov

Computational methods are also increasingly being used to screen virtual libraries of peptides, including those containing D-amino acids. mdpi.com These in silico approaches can help to prioritize candidates for synthesis and experimental testing, making the drug discovery process more efficient. mdpi.com

The table below describes different types of peptide libraries used in drug discovery.

Table 5: Types of Peptide Libraries for Drug Discovery

Library Type Purpose Example Application Reference
Alanine Scanning To identify key residues for activity. Determining the functional epitope of a peptide that binds to a receptor. americanpharmaceuticalreview.com
Truncation To determine the minimal active sequence. Optimizing a peptide lead to reduce its size and improve pharmacokinetic properties. americanpharmaceuticalreview.comwiley.com
Positional Scanning To optimize a specific position in a peptide sequence. Enhancing the binding affinity of a peptide inhibitor by substituting a residue with various natural and unnatural amino acids. americanpharmaceuticalreview.comwiley.com
Random To discover novel peptide sequences with desired activity. Screening for new peptide ligands against a target protein with no known peptide binders. americanpharmaceuticalreview.com

Biochemical and Biological Research Involving N Boc D Arginine Hydrochloride

Investigation of D-Amino Acid Metabolism and Roles in Biological Systems

Historically, D-amino acids were considered unnatural, but mounting evidence reveals their presence and significant functions in various biological systems, from bacteria to mammals. frontiersin.orgthieme-connect.comnews-medical.net Research has identified D-amino acids in human tissues and fluids, where they participate in processes like neurotransmission and immune regulation. mdpi.com The study of D-amino acid metabolism often utilizes derivatives like N-BOC-D-Arginine hydrochloride to synthesize specific probes and compounds to elucidate these pathways.

D-amino acids are integral components of the peptidoglycan in bacterial cell walls, contributing to their structural integrity and resistance to standard proteases. frontiersin.orgthieme-connect.com This has made them a target for the development of novel antibiotics. Furthermore, bacteria produce D-amino acids through racemases, and these molecules are involved in signaling processes such as biofilm formation and spore germination. frontiersin.orgfrontiersin.org In mammals, D-amino acids like D-serine, D-aspartate, and D-alanine are the most abundant and have been extensively studied for their roles as neurotransmitters and modulators of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory. news-medical.netmdpi.com The presence of altered levels of certain D-amino acids has also been linked to diseases like cancer, suggesting their potential as biomarkers. news-medical.netmdpi.com

The investigation into D-amino acid functions is a burgeoning field, with implications for understanding complex biological processes and developing new therapeutic strategies.

Research on D-Arginine Derivatives as Bioactive Compounds

The incorporation of D-arginine into peptides and other molecules, facilitated by reagents like this compound, has led to the discovery of numerous bioactive compounds with a wide range of potential therapeutic applications.

D-arginine-rich peptides exhibit their biological effects through various mechanisms, largely driven by the physicochemical properties of the arginine side chain. The positively charged guanidinium (B1211019) group of arginine plays a critical role in electrostatic interactions with negatively charged components of cell membranes, such as phosphate (B84403) groups. nih.govfrontiersin.org This interaction is fundamental to the ability of many arginine-rich peptides to penetrate cell membranes. nih.govpnas.org

Several proposed mechanisms for the cellular uptake of these peptides include the formation of transient pores, membrane destabilization, and the induction of membrane multilamellarity followed by fusion. nih.govpnas.org Once inside the cell, these peptides can interact with various intracellular targets. For instance, some D-arginine peptides can target mitochondria, influencing cellular metabolism and reducing oxidative stress. mdpi.com In the context of neurodegenerative diseases, D-arginine-rich peptides have been shown to bind to amyloid-β peptides, inhibiting their aggregation by interfering with the formation of β-sheets, a process driven by electrostatic interactions between the D-arginine residues and anionic residues on the amyloid-β peptide. benthamscience.comfrontiersin.org

The stability of D-arginine-containing peptides against enzymatic degradation is a key factor in their mechanism of action, allowing for a prolonged biological effect compared to their L-arginine counterparts. researchgate.net

This compound is a valuable tool in drug discovery, enabling the synthesis of peptides with enhanced therapeutic potential. nih.govfengchengroup.com The substitution of L-amino acids with D-amino acids, like D-arginine, can significantly increase a peptide's resistance to proteolytic enzymes, thereby improving its stability and bioavailability in biological systems. frontiersin.orgresearchgate.net This enhanced stability is a highly desirable characteristic in the development of new drugs.

The unique properties of D-arginine derivatives are being explored for a variety of therapeutic applications. For example, they are being investigated for the development of treatments for cardiovascular diseases and metabolic disorders. smolecule.com Furthermore, D-arginine derivatives have been used to create nanovehicles for the intracellular delivery of antigens and adjuvants, showing potential in the field of immunotherapy. researchgate.net The ability of these derivatives to self-assemble into stable nanostructures makes them promising candidates for targeted drug delivery systems. researchgate.net

The versatility of this compound in peptide synthesis allows researchers to design and create novel compounds with tailored properties for specific therapeutic goals. medchemexpress.commedchemexpress.com

Research has demonstrated the therapeutic potential of D-arginine derivatives in a variety of disease models.

Anti-cancer: High doses of D-arginine have been shown to inhibit the growth of certain tumors, in contrast to L-arginine which can be stimulatory. nih.govnih.gov Arginine-rich peptides have also demonstrated tumor growth inhibition. nih.gov The mechanism for this anti-cancer activity is multifaceted and can involve the induction of apoptosis and the inhibition of angiogenesis. nih.gove-crt.org For instance, the synthetic nonapeptide 1-desamino-8-D-arginine vasopressin (dDAVP) has been shown to reduce tumor cell growth by acting on the vasopressin V2 receptor expressed on some cancer cells. spandidos-publications.com Furthermore, functionalized L-arginine derivatives have been developed as vectors for intracellular protein delivery for potential cancer therapy. mdpi.combohrium.com

Anti-inflammatory: D-arginine has been found to have anti-inflammatory effects. researchgate.net L-arginine has been shown to decrease inflammation by modulating the NF-κB pathway and reducing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov While the direct anti-inflammatory mechanisms of D-arginine are still under investigation, they are thought to be distinct from those of L-arginine.

Antimicrobial: The incorporation of D-arginine into peptides can enhance their antimicrobial activity. frontiersin.orgplos.org Arginine-rich peptides can disrupt bacterial cell membranes, leading to cell death. nih.gov D-amino acid-based surfactants, including those derived from D-arginine, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org The combination of these surfactants with nanoparticles can further enhance their antimicrobial properties against multidrug-resistant pathogens. acs.org Cyclic dipeptides containing D-arginine have also exhibited significant antibacterial activity against wound-associated bacteria. nih.gov

Table 1: Examples of Therapeutic Potential of D-Arginine Derivatives

Therapeutic Area Compound/Derivative Type Observed Effect Reference(s)
Anti-cancer High-dose D-arginine Inhibition of tumor growth nih.gov, nih.gov
Arginine-rich hexapeptides Inhibition of tumor growth nih.gov
1-desamino-8-D-arginine vasopressin (dDAVP) Reduction of tumor cell proliferation spandidos-publications.com
Anti-inflammatory D-arginine Anti-inflammatory effects researchgate.net
L-arginine Decreased pro-inflammatory cytokine secretion nih.gov
Antimicrobial D-arginine containing peptides Enhanced antimicrobial activity frontiersin.org, plos.org
D-arginine based surfactants Antibacterial activity against Gram-positive and Gram-negative bacteria acs.org

The role of arginine and its derivatives in cardiovascular health is a significant area of research, particularly concerning the production of nitric oxide (NO), a critical signaling molecule in the vascular system. pnas.orgnih.gov While L-arginine is the natural substrate for nitric oxide synthase (NOS) to produce NO, some studies suggest that D-arginine can also influence NO levels, albeit through different pathways. pnas.orgacs.org

Research has shown that D-arginine can activate NO production, and this effect can be inhibited by antagonists of imidazoline (B1206853) and α-2 adrenoceptors, suggesting a receptor-mediated mechanism rather than direct substrate conversion by NOS. pnas.org In some experimental models, oral D-arginine supplementation has been observed to increase the protein expression of endothelial nitric oxide synthase (eNOS) in the aorta and kidney. plos.org However, other studies have used D-arginine as a negative control for NO production since it is not a direct substrate for NOS. caymanchem.com

Derivatives of arginine, such as asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), are considered markers of endothelial dysfunction and have been implicated in vascular disorders. mdpi.com These derivatives can interfere with L-arginine metabolism and NO production. mdpi.com The study of D-arginine and its derivatives, synthesized using tools like this compound, helps to dissect the complex regulation of NO signaling and its impact on cardiovascular health. pnas.orgacs.org

Amino acid derivatives are popularly used as ergogenic supplements to potentially enhance physical and mental performance. researchgate.nettandfonline.comnih.gov These supplements are thought to work through various mechanisms, including influencing the secretion of anabolic hormones, providing fuel during exercise, and preventing exercise-induced muscle damage. medchemexpress.comfisiologiadelejercicio.com

While research on many amino acid derivatives as ergogenic aids is ongoing and sometimes provides equivocal results, the field continues to explore new compounds. researchgate.netnih.gov The investigation into D-amino acid derivatives, including those of arginine, is a relatively newer area in sports nutrition. Their potential benefits could stem from their increased stability and unique biological activities compared to their L-counterparts. However, specific research focusing on this compound or its direct derivatives as ergogenic supplements is not extensively documented in the provided search results. The primary focus of research on D-arginine derivatives appears to be in therapeutic applications rather than sports performance enhancement at present. researchgate.netnih.gov

Enzyme-Substrate Interactions and Inhibition Studies

This compound and its derivatives are instrumental in probing the interactions between enzymes and their substrates, particularly in the context of enzyme inhibition. The Boc-protecting group allows for its use in peptide synthesis, creating specific peptides to study enzyme kinetics and binding. smolecule.com

One of the most significant areas of research involving arginine derivatives is the inhibition of nitric oxide synthases (NOS). nih.gov NOS enzymes utilize L-arginine to produce nitric oxide (NO), a critical signaling molecule. Since the structure of arginine derivatives is very close to that of L-arginine, they can act as competitive inhibitors of all NOS isoforms. nih.gov For instance, Nω-Propyl-L-arginine is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). medchemexpress.com While this compound itself is not a direct inhibitor in the same class, its application in synthesizing peptide-based inhibitors is a key area of research.

The study of proteases, enzymes that cleave peptide bonds, also benefits from arginine derivatives. Trypsin, for example, specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. Synthetic substrates and inhibitors containing arginine analogs are crucial for studying the specificity and mechanism of such proteases. this compound can be incorporated into peptide sequences to investigate how the D-enantiomer affects protease recognition and cleavage compared to the natural L-enantiomer.

Enzyme ClassRole of Arginine DerivativesExample of Related Research
Nitric Oxide Synthases (NOS)Competitive inhibition, study of substrate binding.Development of selective nNOS inhibitors like Nω-Propyl-L-arginine. medchemexpress.com
Proteases (e.g., Trypsin)Substrates and inhibitors for studying enzyme specificity.Use of chromogenic substrates like Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride to measure trypsin activity.
ArginaseInhibition to modulate L-arginine levels.Design of inhibitors to enhance cancer immunotherapy by preventing L-arginine depletion. nih.gov

Studies on Chirality and Biological Activity of Arginine Derivatives

The stereochemistry of amino acids is fundamental to their biological function. The use of D-amino acids, such as D-arginine from this compound, is a key strategy to explore the role of chirality in biological processes. semanticscholar.org

Enantiomeric Differences in Biological Response

The biological response to enantiomers of a molecule can differ significantly. encyclopedia.pub In the context of arginine, L-arginine is the natural substrate for NOS and protein synthesis, while D-arginine is generally considered less active or inactive. medchemexpress.com However, research has shown that D-arginine and its derivatives are not entirely inert and can have distinct biological effects. For example, D-arginine has been used to inhibit glutamate-induced nitric oxide production in rats.

The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. This property is exploited in drug design to increase the stability and bioavailability of peptide-based therapeutics. This compound is a crucial building block for synthesizing these protease-resistant peptides. smolecule.com

Studies on peptide-nucleic acid (PNA) conjugates have demonstrated that the chirality of incorporated arginine residues influences cellular uptake and biological activity. Arginine-conjugated PNAs with D-arginine modifications have shown efficient cellular uptake and resistance to enzymatic degradation, highlighting the importance of chirality in the design of therapeutic oligonucleotides. nih.gov

PropertyL-ArginineD-Arginine
Natural AbundanceCommon, proteinogenicRare, non-proteinogenic
NOS SubstrateYes Generally no, can have inhibitory effects
Protease Susceptibility of PeptidesSusceptibleResistant
Use in ResearchStudy of natural biological pathwaysProbing chiral specificity, enhancing peptide stability smolecule.comsemanticscholar.org

Research on Arginine Mimics and Their Biological Impact

Arginine mimics are molecules designed to replicate the structure and function of arginine's guanidinium group, which is crucial for many biological interactions. These mimics are used to study and modulate the activity of arginine-binding proteins and enzymes.

Research into arginine mimics has led to the development of inhibitors for various enzymes. For example, 2-aminoimidazole-based compounds have been designed as arginine mimics to inhibit the Hv1 proton channel. nih.gov Similarly, inhibitors of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that metabolizes endogenous NOS inhibitors, have been developed using arginine mimetic strategies. ucl.ac.ukmdpi.com The synthesis of these mimics often involves complex chemical pathways where protected amino acids can be utilized.

This compound, by providing a protected form of D-arginine, can be a starting material or a structural reference in the design and synthesis of novel chiral arginine mimics. These mimics can help elucidate the specific steric and electronic requirements of arginine-binding sites in proteins and enzymes. The development of such molecules is critical for creating selective therapeutic agents that can target specific pathways without affecting others.

Analytical Methodologies for N Boc D Arginine Hydrochloride and Its Derivatives

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating N-BOC-D-Arginine hydrochloride from impurities and for resolving its enantiomers. The choice of technique depends on the specific analytical goal, such as determining chemical purity or enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-protected amino acids. To determine the enantiomeric excess of compounds like N-BOC-D-Arginine, HPLC systems are equipped with Chiral Stationary Phases (CSPs). These phases create a chiral environment that allows for differential interaction with the D- and L-enantiomers, leading to their separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. scas.co.jp The stability of these complexes differs for each enantiomer, resulting in different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® series), are widely used due to their broad applicability and versatility under both normal-phase and reversed-phase conditions. researchgate.net Other successful CSPs include macrocyclic glycopeptides (e.g., vancomycin, teicoplanin), crown ethers, and Pirkle-type phases. researchgate.netmdpi.comnih.gov

Method development for chiral HPLC involves optimizing the mobile phase composition, which can include mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), as well as additives that can enhance chiral recognition. scas.co.jpresearchgate.net The choice of mobile phase polarity, temperature, and flow rate plays a significant role in achieving baseline separation of the enantiomers. researchgate.net For N-BOC protected amino acids, these methods are crucial for quality control, ensuring that the desired enantiomer is present and that the opposite enantiomer is below specified limits. sigmaaldrich.com

Table 1: Examples of Chiral Stationary Phases for Amino Acid Derivative Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesApplicable toSeparation Principle
Polysaccharide-basedCHIRALPAK® IA, ICN-Fmoc/Boc Amino AcidsHydrogen bonding, dipole-dipole, steric interactions
Macrocyclic GlycopeptideCHIROBIOTIC™ V, TN-blocked Amino AcidsInclusion complexation, hydrogen bonding, ionic interactions
Crown EtherCROWNPAK® CR(+)Underivatized Amino AcidsHost-guest complexation with primary amine groups
Pirkle-typeSUMICHIRAL OA-2500Carboxylic acids, estersπ-π interactions, hydrogen bonding, dipole-dipole

Gas Chromatography (GC) is another powerful technique for enantiomeric separation, known for its high resolution and sensitivity. sigmaaldrich.com For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility and thermal stability. sigmaaldrich.com

Two main strategies are employed for the GC analysis of chiral amino acids:

Direct Method: The derivatized amino acid enantiomers are separated on a chiral stationary phase. Columns like Chirasil-L-Val are designed for this purpose. nih.govresearchgate.net

Indirect Method: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional, non-chiral GC column. nih.govresearchgate.net

Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, reagents like ethyl chloroformate can be used to create derivatives suitable for GC analysis. nih.gov A significant challenge in this methodology is the risk of racemization during the derivatization process, which could lead to inaccurate quantification of the enantiomeric excess. nih.gov Therefore, derivatization conditions must be carefully controlled to ensure the stereochemical integrity of the analyte.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. windows.net While primarily used for large biomolecules like proteins and for analyzing their aggregates, the principles of SEC can be relevant in the analysis of smaller molecules and their oligomers. nih.govbme.hu A significant challenge in SEC is the occurrence of non-specific, secondary interactions (e.g., electrostatic or hydrophobic) between the analyte and the stationary phase material (often silica-based). researchgate.netnacalai.com These interactions can lead to issues like peak tailing, delayed elution, and poor sample recovery, which compromise the accuracy of the analysis. windows.net

To mitigate these undesirable effects, mobile phase modifiers are often employed. L-arginine has been identified as a highly effective additive in SEC mobile phases. nih.govresearchgate.net The addition of arginine can suppress both hydrophobic and electrostatic interactions. researchgate.net It is thought to function by binding to the analyte or the stationary phase, thereby preventing non-specific adsorption. nih.govbme.hu This results in improved peak shape, enhanced resolution, and more accurate quantification of species. nih.gov Studies have demonstrated that arginine in the mobile phase leads to better recovery of protein aggregates and minimizes variability between different SEC columns. windows.netresearchgate.netnacalai.com

Table 2: Effect of Arginine as a Mobile Phase Additive in SEC

Issue in SEC AnalysisConsequenceRole of Arginine Additive
Secondary Electrostatic InteractionsPeak tailing, altered retention timeShields charges on the analyte and/or stationary phase
Secondary Hydrophobic InteractionsPoor sample recovery, peak broadeningReduces non-specific binding to the column matrix
Analyte AggregationInaccurate quantificationCan help solubilize and stabilize certain molecules

Spectroscopic Characterization Methods in Research

Spectroscopic methods are essential for confirming the chemical structure and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. slideshare.net Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of N-BOC-D-Arginine and its derivatives.

In the ¹H NMR spectrum, characteristic signals confirm the presence of the key functional groups. The nine chemically equivalent protons of the tert-butyl group of the BOC protector typically appear as a sharp singlet around 1.44 ppm. nih.gov The protons of the arginine side chain and the α-carbon give rise to multiplets at specific chemical shifts, which can be used to confirm the integrity of the amino acid backbone. nih.govuow.edu.au

In the ¹³C NMR spectrum, the carbonyl carbon of the BOC group is observed around 156-158 ppm, while the quaternary carbon of the tert-butyl group appears at approximately 80 ppm. nih.gov The carbons of the arginine skeleton, including the α-carbon, side-chain methylenes, and the guanidinium (B1211019) carbon, resonate at their characteristic chemical shifts, providing a complete structural fingerprint of the molecule. nih.govuow.edu.au

Table 3: Representative NMR Chemical Shifts (δ) for N-BOC-Arginine Derivatives

NucleusFunctional GroupRepresentative Chemical Shift (ppm)Reference
¹Htert-butyl (Boc)~1.44 (s, 9H) nih.gov
¹Hα-CH~4.24-4.32 (m, 1H) nih.gov
¹Hδ-CH₂~3.80-3.97 (m, 2H) nih.gov
¹³CCarbonyl (Boc)~156-158 nih.gov
¹³CQuaternary C (Boc)~80 nih.gov
¹³Cα-C~54 nih.gov

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative structure.

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like protected amino acids, allowing them to be analyzed with minimal degradation. niscpr.res.in

In the positive ion mode ESI-MS analysis of N-BOC-D-Arginine, the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. When subjected to tandem mass spectrometry (MS/MS), N-BOC protected amino acids and peptides exhibit characteristic fragmentation patterns. acs.org A common and diagnostic fragmentation pathway is the loss of the BOC group components. For instance, the loss of isobutylene (B52900) (56 Da) or the entire BOC group (100 Da) from the precursor ion is frequently observed. nih.gov These characteristic losses provide strong evidence for the presence of the N-terminal BOC protecting group. nih.govnih.gov Further fragmentation of the arginine side chain and backbone can provide additional structural confirmation. acs.org Negative ion ESI-MS/MS can also provide complementary fragmentation data useful for structural analysis. niscpr.res.in

Optical Rotation and Circular Dichroism for Stereochemical Analysis

The stereochemical identity of this compound is a critical quality attribute, and it is primarily verified using chiroptical techniques like optical rotation and circular dichroism. These methods are indispensable for confirming that the D-enantiomer is present and for quantifying its purity.

Optical Rotation is a fundamental technique that measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation value is a characteristic property used to identify a specific enantiomer. For amino acid derivatives, this value is highly dependent on the compound's concentration, the solvent used, the temperature, and the wavelength of the light source (typically the sodium D-line, 589 nm). For L-arginine hydrochloride, a positive specific rotation is observed, with typical values around +21.4° to +23.6° (c=8, 6 N HCl). thermofisher.comspecau.com.au Consequently, its enantiomer, D-arginine hydrochloride, would exhibit a negative rotation of the same magnitude under identical conditions. The introduction of the N-BOC protecting group alters this value. For instance, Nα-BOC-D-Arginine hydrochloride hydrate (B1144303) has a reported specific rotation between +7.5° and +9.5° (c=2, H₂O), which is a key specification for its identification. fishersci.com

Circular Dichroism (CD) Spectroscopy offers a more detailed stereochemical analysis by measuring the differential absorption of left and right circularly polarized light. mtoz-biolabs.com This technique is particularly sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformation. mdpi.com

Key applications of CD in the analysis of this compound and its derivatives include:

Confirmation of Absolute Configuration: The CD spectrum of a D-amino acid derivative is a mirror image of its L-counterpart. researchgate.net This provides unambiguous confirmation of the enantiomeric form.

Enantiomeric Purity Assessment: CD spectroscopy can be used as a quantitative method to determine the concentration of both L- and D-amino acids in a mixture, making it a powerful tool for assessing enantiomeric excess. nih.govroyalsocietypublishing.orgresearchgate.net

Conformational Analysis: The technique can detect changes in the secondary structure of peptides or proteins that incorporate this amino acid derivative, which is crucial for understanding structure-function relationships. mtoz-biolabs.com

Table 1: Chiroptical Properties of Arginine Derivatives
CompoundSpecific Rotation [α]DConditionsPrimary Application
L-Arginine Hydrochloride+21.4° to +23.6°c=8, 6 N HClEnantiomeric Identification
Nα-BOC-D-Arginine hydrochloride hydrate+7.5° to +9.5°c=2, H₂OEnantiomeric Identification and Purity

Advanced Derivatization Reagents for Analytical Applications

Derivatization is a common strategy in analytical chemistry to enhance the detectability and improve the chromatographic separation of analytes. For amino acids like this compound, which may lack a strong chromophore or fluorophore, derivatization is often essential for sensitive analysis by HPLC or other methods. jasco-global.com

Pre-column derivatization involves reacting the analyte with a reagent before its introduction into the analytical column. This approach is widely used for the chiral analysis of amino acids, where a chiral derivatizing agent (CDA) reacts with the amino acid to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. nih.gov

Several reagents have been developed for this purpose:

o-Phthalaldehyde (OPA): In the presence of a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), OPA reacts with primary amino acids to form fluorescent, diastereomeric isoindole derivatives. nih.govlcms.cz This method is highly sensitive and fully automatable, allowing for the separation of D- and L-amino acids followed by fluorescence detection. lcms.cz

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) is a widely used CDA that reacts with the primary amino group of amino acids to form stable diastereomers. nih.govnih.gov These derivatives can be readily separated by reverse-phase HPLC and detected by UV absorbance. The "advanced Marfey's method" further refines this approach for complex samples. nih.gov

Other Chiral Reagents: A variety of other reagents, including 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), have also been successfully employed for the pre-column derivatization of unusual amino acids, providing alternative selectivity for challenging separations. nih.gov

Table 2: Common Pre-column Derivatization Reagents for Chiral Amino Acid Analysis
ReagentTarget Functional GroupDetection MethodKey Advantage
OPA / Chiral Thiol (e.g., IBLC)Primary AmineFluorescenceHigh sensitivity, automated. lcms.cznih.gov
Marfey's Reagent (FDAA)Primary AmineUV AbsorbanceHigh enantioselectivity for many amino acids. nih.govnih.gov
GITCPrimary AmineUV AbsorbanceAlternative selectivity. nih.gov
S-NIFEPrimary AmineUV AbsorbanceEffective for specific stereoisomer separations. nih.gov

In post-column derivatization, the reagent is introduced after the analytes have been separated on the chromatographic column. aurigaresearch.com This technique is particularly robust for amino acid analysis because the separation and derivatization steps are optimized independently, making the method less susceptible to matrix interference. pickeringlabs.com

The most common post-column derivatization reagent for amino acids is Ninhydrin (B49086) . aurigaresearch.comwufengtech.com After separation via ion-exchange chromatography, the eluted amino acids are mixed with a ninhydrin solution at an elevated temperature. aurigaresearch.com This reaction produces a deep purple-colored compound (Ruhemann's purple) for primary amines, which is detected by a photometric detector around 570 nm. wufengtech.comnih.gov This method is highly reproducible, can be automated, and detects both primary and secondary amino acids, making it a cornerstone of traditional amino acid analysis. aurigaresearch.compickeringlabs.com

Bioanalytical Method Development for this compound and its Metabolites in Biological Samples

The quantification of this compound and its potential metabolites in biological matrices such as plasma, urine, or cell lysates is crucial for understanding its pharmacokinetic and pharmacodynamic properties. nih.gov Modern bioanalytical methods predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and speed. nih.gov

Developing a robust bioanalytical method involves several key steps:

Sample Preparation: The first step is to isolate the analytes from the complex biological matrix. This often involves protein precipitation, typically using an organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation. nih.govwaters.com For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be employed to remove interfering substances and concentrate the sample.

Chromatographic Separation: While derivatization can be used, many modern methods analyze arginine and its metabolites directly. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating polar compounds like amino acids that are poorly retained on traditional reversed-phase columns. nih.gov Reversed-phase chromatography can also be used, often with the addition of an ion-pairing agent or after derivatization with reagents like benzoyl chloride to increase hydrophobicity. bohrium.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the detection method of choice. researchgate.net It provides high selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.gov This allows for accurate quantification even in the presence of co-eluting matrix components. The development of such an assay requires careful optimization of MS parameters and validation for linearity, accuracy, precision, and stability. criver.com

Advanced Research Topics and Future Directions

Computational Chemistry and Molecular Modeling of N-BOC-D-Arginine Hydrochloride and Peptide Interactions

Computational approaches have become indispensable tools for understanding the structural dynamics and interaction profiles of this compound and the peptides derived from it. mdpi.com These methods provide insights that are often difficult to obtain through experimental techniques alone.

Conformation Analysis and Ligand-Receptor Binding Simulations

Molecular modeling and dynamics simulations are instrumental in elucidating the conformational preferences of D-arginine-containing peptides and their binding to biological targets. researchgate.netresearchgate.net For instance, molecular dynamics (MD) simulations have been used to study the binding of arginine analogs to proteins like neuropilin-1 (NRP1), a receptor implicated in angiogenesis and cancer. researchgate.netresearchgate.net These simulations can predict binding affinities and identify key residues involved in the interaction. researchgate.netresearchgate.net

In one study, MD simulations were used to investigate the interaction of arginine analogues with the cytosolic arginine sensor CASTOR1, which is involved in mTORC1 signaling. iiarjournals.org The simulations revealed that D-arginine, along with other analogues, could competitively bind to CASTOR1, suggesting their potential as mTORC1 inhibitors. iiarjournals.org The binding free energy of D-arginine was calculated, providing a quantitative measure of its binding affinity. iiarjournals.org

Furthermore, computational studies have been employed to understand how arginine-rich peptides interact with and translocate across cell membranes. nih.gov MD simulations have shown that arginine-rich peptides can induce the formation of transient pores in lipid bilayers, a mechanism facilitated by the strong interactions between the guanidinium (B1211019) groups of arginine and the phosphate (B84403) groups of the lipids. nih.gov These simulations provide a detailed, atomistic view of the translocation process, which is crucial for designing effective cell-penetrating peptides. nih.govnih.gov

Computational Technique Application in D-Arginine Research Key Findings References
Molecular Dynamics (MD) SimulationsStudying the binding of D-arginine analogs to protein receptors (e.g., NRP1, CASTOR1). researchgate.netresearchgate.netiiarjournals.orgD-arginine can competitively bind to target proteins, indicating its potential as a therapeutic agent. iiarjournals.org researchgate.netresearchgate.netiiarjournals.org
MD SimulationsInvestigating the mechanism of cell membrane translocation by arginine-rich peptides. nih.govnih.govArginine-rich peptides can induce transient pore formation in lipid bilayers. nih.gov nih.govnih.gov
Molecular MechanicsCalculating the charge separation distance in arginine-containing peptides. nih.govProvides insights into the gas-phase reactivity of these peptides. nih.gov nih.gov
Quantum Mechanical CalculationsConfirming the outcomes of docking and MD simulations. researchgate.netresearchgate.netValidates the predicted binding affinities and interaction modes. researchgate.netresearchgate.net researchgate.netresearchgate.net

Integration of this compound in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry and the synthesis of peptide libraries are powerful tools for drug discovery and the identification of novel bioactive molecules. researchgate.net The inclusion of this compound in these libraries introduces structural diversity and enhances the proteolytic stability of the resulting peptides. formulationbio.com

Solid-phase peptide synthesis (SPPS) is the primary method used for generating peptide libraries. researchgate.net The use of this compound is compatible with standard SPPS protocols. formulationbio.com By systematically incorporating D-arginine at various positions within a peptide sequence, it is possible to create large libraries of peptides with diverse properties.

For example, libraries of D-arginine-containing peptides can be screened for their ability to act as cell-penetrating peptides (CPPs). jpt.combiosyn.com These peptides can facilitate the intracellular delivery of various cargo molecules, including drugs, proteins, and nucleic acids. jpt.comnih.gov The synthesis of libraries allows for the rapid identification of sequences with optimal cell-penetrating capabilities.

Furthermore, the development of novel synthetic strategies, such as side-chain anchoring approaches, has facilitated the creation of diverse peptide libraries. researchgate.net In one study, a solid-phase method was developed for the synthesis of caged aminoluciferin (B605428) peptides, where libraries were created with either lysine (B10760008) or arginine at the P1 position. researchgate.net This approach allows for the generation of a large number of compounds from a single supported precursor. researchgate.net

Role of D-Arginine in Peptide Drug Delivery Systems

The incorporation of D-arginine into peptides has a profound impact on their potential as drug delivery vehicles. jpt.com Arginine-rich peptides, particularly those containing D-arginine, are well-known for their ability to cross cellular membranes and deliver a wide range of cargo molecules into cells. jpt.combiosyn.comnih.gov

The use of D-arginine offers several advantages in this context:

Enhanced Stability: D-amino acid-containing peptides are resistant to degradation by proteases, which are abundant in the body. formulationbio.com This increased stability leads to a longer circulation half-life and sustained therapeutic effect.

Improved Cellular Uptake: Arginine-rich peptides, often referred to as cell-penetrating peptides (CPPs), can efficiently enter cells through various mechanisms, including direct translocation and endocytosis. nih.govnih.govacs.org The presence of multiple guanidinium groups is crucial for this process, as they interact with negatively charged components of the cell membrane. nih.gov

Versatility: D-arginine-containing CPPs can be conjugated to a wide variety of cargo molecules, including small molecule drugs, proteins, siRNAs, and even nanoparticles, without significantly compromising their cell-penetrating ability. jpt.commdpi.com

For instance, nona-D-arginine ((D-Arg)9) is a well-studied CPP that is used as a cargo delivery system. jpt.com It has been shown to enter cells by inducing membrane multilamellarity and fusion. nih.govjpt.com In another application, D-arginine-loaded metal-organic framework (MOF) nanoparticles were developed to improve the radiosensitivity of osteosarcoma. nih.gov The D-arginine in this system helps to alleviate tumor hypoxia, making the cancer cells more susceptible to radiation therapy. nih.gov

D-Arginine-Based Delivery System Cargo Mechanism/Application References
Nona-D-arginine ((D-Arg)9)Various bioactive moleculesCell-penetrating peptide for intracellular cargo delivery. jpt.com jpt.com
D-arginine-loaded MOF nanoparticlesD-arginineSensitizes osteosarcoma to radiotherapy by reducing tumor hypoxia. nih.gov nih.gov
Arginine-decorated nanocarriersCiprofloxacinTargeting and delivery of antibiotics to intracellular pathogens. rsc.org rsc.org
Arginine-rich peptidessiRNADelivery of siRNA for gene silencing applications. mdpi.com mdpi.com

Emerging Applications in Materials Science and Nanotechnology

The unique properties of D-arginine and peptides containing it are being explored for novel applications in materials science and nanotechnology. The self-assembly of D-amino acid-containing peptides can lead to the formation of nanostructured hydrogels with potential use as responsive biomaterials, therapeutic agents, or drug delivery systems. nih.gov

In the realm of nanotechnology, arginine-based systems are being developed for various biomedical applications. For example, arginine-decorated nanocarriers have been designed for the targeted delivery of antibiotics to intracellular pathogens like Salmonella. rsc.org The arginine on the surface of these nanocarriers facilitates their uptake by infected cells. rsc.org

D-arginine has also been used in the development of nanocomposites with gold and silica (B1680970) nanoparticles to combat multidrug-resistant bacteria. acs.org Surfactants based on D-arginine, such as N-α-lauroyl-D-arginine ethyl ester hydrochloride (D-LAE), have shown antibacterial activity, and their efficacy can be enhanced by combining them with nanoparticles. acs.org

Furthermore, the interaction between arginine and gold nanoparticles has been exploited to create reversible nanoparticle assemblies. nih.gov A di-arginine peptide was used to induce the aggregation of gold nanoparticles, which could then be redispersed by the addition of thiolated molecules. nih.gov This system has potential applications in the development of colorimetric sensors. nih.gov Magnetite nanoparticles functionalized with poly-L-arginine have also been created for theranostic applications, combining diagnostic imaging with therapeutic hyperthermia. mdpi.com

Green Synthesis and Sustainable Production of D-Amino Acid Derivatives

The increasing demand for D-amino acids and their derivatives in the pharmaceutical and fine chemical industries has highlighted the need for more sustainable and environmentally friendly production methods. nih.govresearchgate.net Traditional chemical synthesis methods often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. rsc.org

Biocatalysis, using enzymes or whole-cell systems, offers a promising green alternative for the synthesis of D-amino acids. nih.govrsc.org These methods are highly enantioselective and operate under mild conditions, reducing the environmental impact. rsc.org Several enzymatic approaches have been developed, including:

The Hydantoinase Process: This method uses D-hydantoinase and D-carbamoylase to convert D-hydantoin, derived from a racemic mixture, into the corresponding D-amino acid. researchgate.netrsc.org

Transaminases: D-amino acid aminotransferases can catalyze the transfer of an amino group from a donor molecule to an α-keto acid to produce a D-amino acid. rsc.org

Oxidases and Dehydrogenases: L-amino acid oxidases can be used in combination with other enzymes to deracemize a racemic mixture of amino acids, while D-amino acid dehydrogenases can catalyze the reductive amination of α-keto acids. nih.govrsc.org

Researchers are also exploring the use of renewable resources for amino acid production. A recent breakthrough demonstrated the production of several amino acids, including alanine (B10760859) and aspartic acid, from woody biomass derivatives using a chemical method that is faster and more sustainable than traditional fermentation processes. nus.edu.sg While this research did not specifically target D-amino acids, it represents a significant step towards the sustainable production of amino acids in general, which could be adapted for the synthesis of D-enantiomers in the future.

The development of one-pot biocatalytic cascade reactions, where multiple enzymatic steps are carried out in a single vessel, further enhances the efficiency and sustainability of D-amino acid synthesis. rsc.org These integrated approaches minimize the need for intermediate purification steps, reducing waste and cost. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-BOC-D-Arginine hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for biological activity. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) to monitor the synthesis process. Adjust reaction conditions (e.g., temperature, solvent polarity) based on retention time shifts. Validate purity using specific rotation measurements (+7.5° to +9.5° at 589 nm in water) . For Boc-deprotection, employ trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate to minimize racemization .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

  • Methodological Answer : Combine FTIR spectroscopy (to verify Boc-group absorption at ~1700 cm⁻¹ for the carbonyl stretch) and ¹H/¹³C NMR (to confirm arginine backbone signals: δ ~1.4 ppm for tert-butyl protons, δ ~3.2 ppm for guanidinium protons). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 310.77 . Cross-reference with PubChem CID 2729004 for spectral validation .

Q. How should this compound be stored to prevent degradation in laboratory settings?

  • Methodological Answer : Store at –20°C in airtight, desiccated containers to avoid hygroscopic degradation. Monitor stability via periodic TLC (silica gel, 7:3 chloroform:methanol; Rf ~0.4). Avoid prolonged exposure to light, as the Boc group is sensitive to UV-induced cleavage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data for this compound across different solvents?

  • Methodological Answer : Systematic solubility studies using shake-flask methods at controlled temperatures (e.g., 25°C ± 0.1°C) are essential. For polar aprotic solvents (DMF, DMSO), solubility may exceed 50 mg/mL, while in water, limit to 10 mg/mL due to hydrate formation. Use Karl Fischer titration to quantify residual water content, which significantly affects solubility profiles .

Q. What strategies are effective for resolving chiral impurities in this compound during peptide synthesis?

  • Methodological Answer : Employ kinetic resolution using immobilized enzymes (e.g., subtilisin Carlsberg) in organic-aqueous biphasic systems. Monitor enantiomeric excess (ee) via circular dichroism (CD) at 220–250 nm. For solid-phase synthesis, use HATU/DIPEA coupling to minimize epimerization versus traditional EDCI/HOBt methods .

Q. How can computational modeling guide the design of this compound derivatives for enhanced cell permeability?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to assess logP and membrane partitioning. Modify the Boc group with fluorinated tert-butyl analogs to increase hydrophobicity while retaining hydrogen-bonding capacity. Validate predictions using Caco-2 monolayer assays .

Q. What experimental approaches validate the role of this compound in modulating nitric oxide synthase (NOS) activity in vitro?

  • Methodological Answer : Use RAW 264.7 macrophages treated with LPS/IFN-γ to induce iNOS. Quantify nitric oxide (NO) via Griess assay and correlate with intracellular arginine levels (HPLC). Compare Boc-Arg·HCl with free arginine controls to assess Boc-group interference .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile conflicting bioactivity data for this compound in different cell lines?

  • Answer : Standardize cell culture conditions (e.g., serum-free media pre-incubation for 24 hours) to minimize arginine uptake variability. Use siRNA knockdown of cationic amino acid transporters (CAT-1) to isolate Boc-Arg·HCl-specific effects. Cross-validate with radiolabeled (³H-Arg) competitive binding assays .

Q. What statistical frameworks are appropriate for analyzing dose-response curves in Boc-Arg·HCl toxicity studies?

  • Answer : Apply nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare variances across replicates. For skewed data (e.g., viability assays), apply Box-Cox transformation before analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.